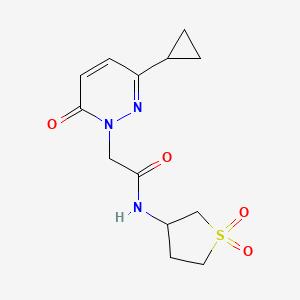![molecular formula C24H21N5O2S B2638322 6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 941934-84-5](/img/structure/B2638322.png)
6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several structural motifs common in medicinal chemistry, including a dihydroisoquinoline, a pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidinone, and a phenyl group . These structures are often found in biologically active compounds.
Molecular Structure Analysis
The compound contains several heterocyclic rings, which are likely to influence its 3D structure and potentially its biological activity . The dihydroisoquinoline and pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidinone rings are likely to be planar, while the phenyl ring may rotate freely .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the dihydroisoquinoline nitrogen could act as a nucleophile, and the carbonyl group could be involved in condensation reactions .Scientific Research Applications
Synthesis and Anticancer Activity
A study focused on synthesizing and evaluating the anticancer activity of new Pyrazolo[3,4-d]pyrimidin-4-one derivatives, which are structurally related to the compound . The research demonstrated that these compounds have significant antitumor activity, particularly against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).
Antimicrobial Applications
Another study synthesized derivatives similar to the compound and evaluated them for antimicrobial activities. The results showed that these compounds exhibit significant antimicrobial activity, suggesting their potential as chemotherapeutic agents (Khobragade et al., 2010).
Anti-Inflammatory and Ulcerogenicity Studies
Research on Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, closely related to the compound , showed that these compounds have promising anti-inflammatory activity with minimal ulcerogenic effects. This indicates their potential in developing safer anti-inflammatory drugs (El-Tombary, 2013).
Future Directions
Properties
IUPAC Name |
12-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c30-21(27-11-10-16-6-4-5-7-17(16)14-27)12-19-15-32-24-26-22-20(23(31)28(19)24)13-25-29(22)18-8-2-1-3-9-18/h1-9,13,19H,10-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGRAAAQXFNFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3CSC4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
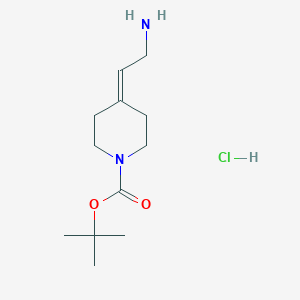
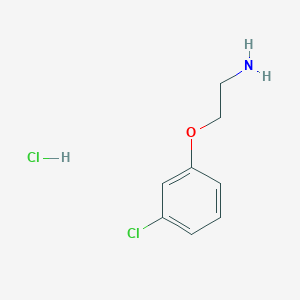
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2638241.png)
![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-furamide](/img/structure/B2638245.png)


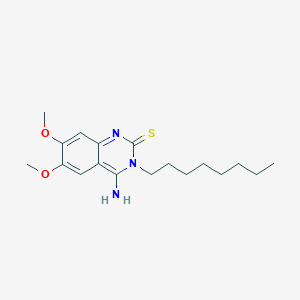
![[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2638251.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate](/img/structure/B2638253.png)
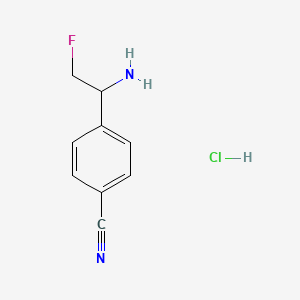
![5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B2638256.png)
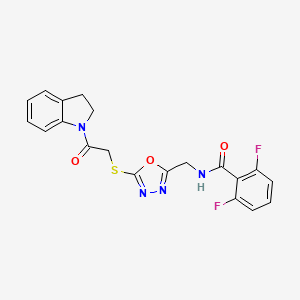
![2-(4-Methylphenyl)-3-oxo-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide](/img/structure/B2638261.png)
